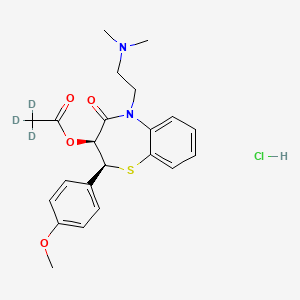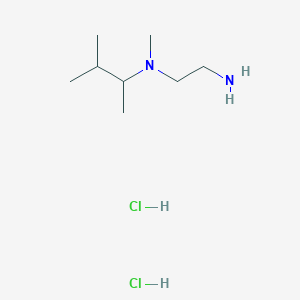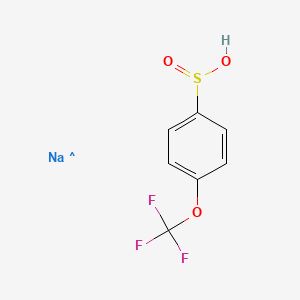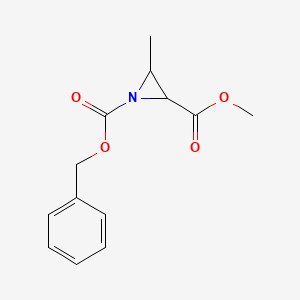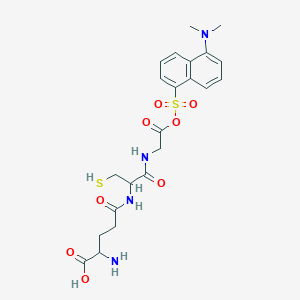
Dansylglutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansylglutathione is a compound formed by the conjugation of glutathione with dansyl chloride. Glutathione is a tripeptide composed of glutamic acid, cysteine, and glycine, and it plays a crucial role in cellular processes such as detoxification, antioxidant defense, and regulation of cellular proliferation. Dansyl chloride is a fluorescent dye that reacts with primary and secondary amines. The resulting this compound is used extensively in biochemical research due to its fluorescent properties, which allow for the detection and quantification of various biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dansylglutathione involves the reaction of oxidized glutathione (glutathione disulfide) with dansyl chloride. The reaction typically occurs in an alkaline medium, such as a sodium carbonate buffer, at room temperature. The reaction proceeds as follows:
Oxidized Glutathione (glutathione disulfide) Reaction: Oxidized glutathione reacts with dansyl chloride to form dansylated glutathione disulfide.
Reduction: The disulfide bond in the dansylated glutathione disulfide is reduced to yield this compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and purification systems to ensure the high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dansylglutathione undergoes various chemical reactions, including:
Oxidation-Reduction: The compound can participate in redox reactions due to the presence of the thiol group in glutathione.
Substitution: The dansyl group can be substituted under specific conditions, allowing for the modification of the compound for various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bonds.
Substitution: Substitution reactions often involve nucleophiles that can react with the dansyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized glutathione derivatives, while substitution reactions can yield various modified this compound compounds.
Aplicaciones Científicas De Investigación
Dansylglutathione has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.
Biology: Employed in the detection and quantification of reactive metabolites and other biochemical compounds.
Medicine: Utilized in drug metabolism studies to identify and quantify reactive metabolites.
Industry: Applied in the development of fluorescent sensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of dansylglutathione involves its ability to act as a fluorescent probe. The dansyl group emits fluorescence upon excitation, allowing for the detection and quantification of the compound in various biochemical assays. The glutathione moiety can interact with various cellular targets, including enzymes and reactive metabolites, facilitating the study of biochemical pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: A tripeptide with similar antioxidant and detoxification properties but lacks the fluorescent properties of dansylglutathione.
Dansylated Amino Acids: Compounds where individual amino acids are conjugated with dansyl chloride, used for similar fluorescent applications but with different biochemical properties.
Uniqueness
This compound is unique due to its combination of the antioxidant and detoxification properties of glutathione with the fluorescent properties of the dansyl group. This dual functionality makes it a valuable tool in various scientific research applications, allowing for the simultaneous study of biochemical reactions and the detection of reactive metabolites.
Propiedades
Fórmula molecular |
C22H28N4O8S2 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
2-amino-5-[[1-[[2-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxy-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(32,33)34-20(28)11-24-21(29)16(12-35)25-19(27)10-9-15(23)22(30)31/h3-8,15-16,35H,9-12,23H2,1-2H3,(H,24,29)(H,25,27)(H,30,31) |
Clave InChI |
HXDKZANWQRQGES-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


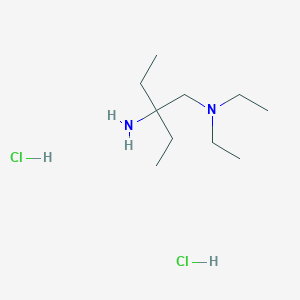
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)

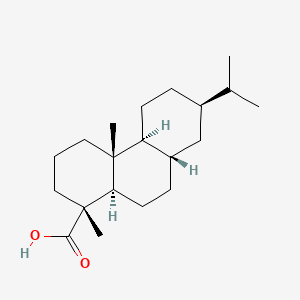
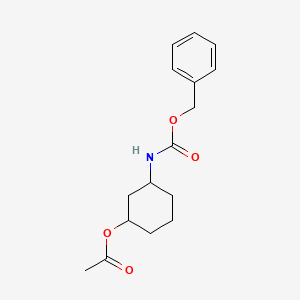

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
